2-Azaadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

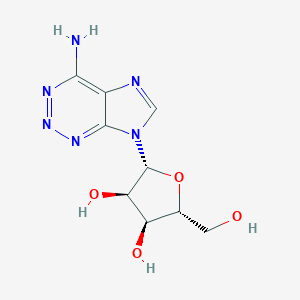

2-Azaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N6O4 and its molecular weight is 268.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Deamination Reactions

One of the primary reactions involving 2-azaadenosine is its deamination by adenosine deaminase (ADAR) enzymes. This reaction converts this compound into inosine, similar to the deamination of natural adenosine.

-

Mechanism : The deamination process involves the following steps:

-

Binding : The enzyme ADAR binds to the RNA substrate containing this compound.

-

Nucleophilic Attack : A hydroxide ion, activated by a metal ion in the enzyme's active site, attacks the nitrogen atom of the purine ring.

-

Formation of Intermediate : This results in a tetrahedral intermediate that collapses to release ammonia and produce inosine .

-

Effect of Substitution on Reaction Rates

The substitution at the 2-position significantly influences the reaction kinetics:

-

Studies show that the presence of an aza group at this position can accelerate the rate of deamination by up to 17-fold compared to unmodified adenosine, depending on the RNA context .

Inhibition Studies

Research indicates that this compound can act as a competitive inhibitor for ADAR enzymes:

-

IC50 Values : The IC50 value for 8-azanebularine (a related compound) was reported to be approximately 15 mM, indicating significant inhibitory potential when used in high concentrations .

Characterization Techniques

Characterization of synthesized compounds is usually performed using:

-

NMR Spectroscopy : To confirm structural integrity and identify functional groups.

-

Mass Spectrometry : To determine molecular weight and purity.

Role in RNA Editing

The ability of this compound to enhance A-to-I editing makes it a valuable tool in studying RNA dynamics and function:

-

It has been observed that incorporation of this compound into RNA substrates can improve editing efficiency by ADARs, which is crucial for proper gene expression regulation .

Potential Therapeutic Uses

Given its role as an ADAR inhibitor, there is potential for therapeutic applications:

Propriétés

Numéro CAS |

146-94-1 |

|---|---|

Formule moléculaire |

C9H12N6O4 |

Poids moléculaire |

268.23 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1 |

Clé InChI |

JNGWKCBNKZBPLB-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |

SMILES isomérique |

C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canonique |

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |

Synonymes |

2-azaadenosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.